(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate
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Overview
Description
(S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes a tetrazole ring, a biphenyl group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrazole ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the biphenyl group: The biphenyl moiety can be synthesized via a Suzuki coupling reaction between a boronic acid and an aryl halide.
Amidation reaction: The biphenyl-tetrazole intermediate is then coupled with a suitable amine to form the amide bond.
Esterification: Finally, the esterification of the resulting compound with (S)-methyl 3-methylbutanoate completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the biphenyl or tetrazole rings.
Reduction: Reduced forms of the amide or ester functionalities.
Substitution: Substituted biphenyl or tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, (S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-methyl-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate: Lacks the trityl group, which may affect its binding affinity and specificity.
(S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)butanoate: Contains a hexanamido group instead of a pentanamido group, which may influence its chemical reactivity and biological activity.
Uniqueness
The presence of the trityl group and the specific arrangement of functional groups in (S)-Methyl 3-methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoate confer unique properties to the compound. These include enhanced stability, specific binding interactions, and distinct reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N5O3/c1-5-6-26-40(50)48(41(32(2)3)43(51)52-4)31-33-27-29-34(30-28-33)38-24-16-17-25-39(38)42-45-46-47-49(42)44(35-18-10-7-11-19-35,36-20-12-8-13-21-36)37-22-14-9-15-23-37/h7-25,27-30,32,41H,5-6,26,31H2,1-4H3/t41-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFIAUHAFZGEO-RWYGWLOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587386 |
Source
|
Record name | Methyl N-pentanoyl-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781664-81-1 |
Source
|
Record name | Methyl N-pentanoyl-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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